Norazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

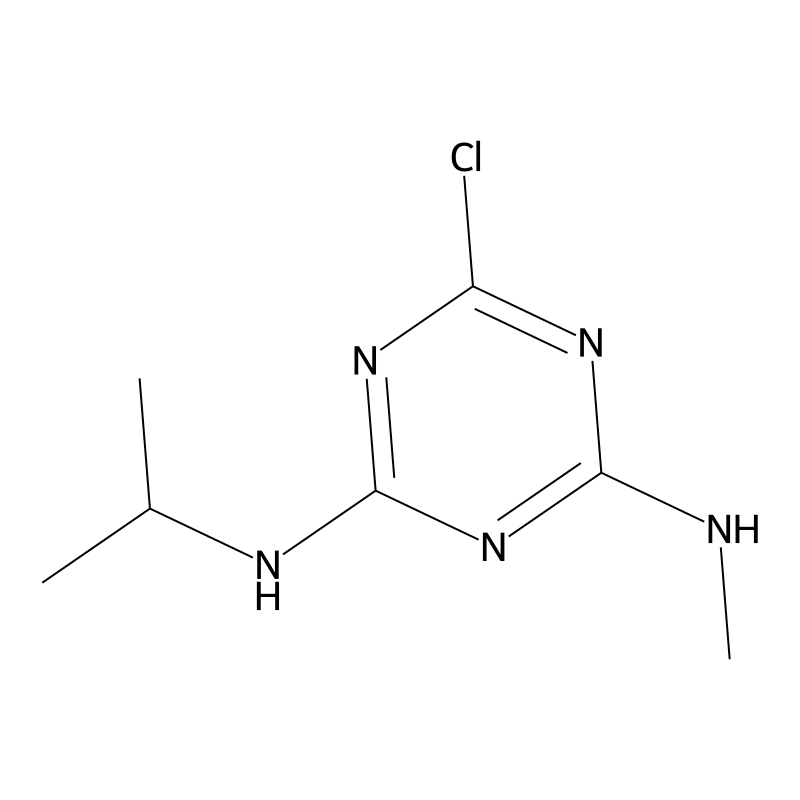

Norazine, with the chemical formula C₇H₁₂ClN₅, is a member of the triazine family of compounds. It is characterized by its chlorinated structure and is primarily known for its applications in agriculture as a herbicide. Norazine is recognized for its potential to inhibit the growth of various weeds and unwanted vegetation, making it a valuable tool in crop management and agricultural practices. The compound's molecular structure consists of a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms and three carbon atoms.

Norazine exhibits significant biological activity as a herbicide. Its mechanism primarily involves inhibiting photosynthesis in plants by interfering with the electron transport chain in chloroplasts. This action leads to the cessation of growth and eventual death of susceptible plant species. Studies have indicated that Norazine is effective against a range of broadleaf and grassy weeds, making it an important agent in agricultural weed management strategies .

The synthesis of Norazine typically involves the reaction of chlorinated derivatives of urea or thiourea with appropriate alkylating agents. One common method includes:

- Starting Materials: Chlorinated urea or thiourea.

- Reagents: Alkylating agents such as alkyl halides.

- Conditions: The reaction may be conducted in an organic solvent under reflux conditions to facilitate the alkylation process.

- Purification: The resulting product can be purified through recrystallization or chromatography techniques.

This synthesis pathway allows for the creation of various derivatives by altering the starting materials and reaction conditions .

Norazine is primarily utilized as an agricultural herbicide due to its efficacy in controlling weed populations. Its applications include:

- Crop Protection: Effective against various weeds in crops such as corn and soybeans.

- Non-Crop Areas: Used in industrial settings for vegetation management along roadsides and railways.

- Research: Investigated for its potential use in studying plant physiology and herbicide resistance mechanisms.

Research on Norazine has focused on its interactions with both target plants and non-target organisms. Studies indicate that while Norazine effectively controls weed species, it may also pose risks to certain beneficial plants and soil microorganisms. Understanding these interactions is crucial for developing integrated pest management strategies that minimize environmental impact while maximizing agricultural productivity .

Norazine shares structural similarities with several other triazine-based compounds, which are also used as herbicides. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Atrazine | C₈H₁₄ClN₅ | Widely used; persistent in soil; endocrine disruptor concerns |

| Simazine | C₈H₁₄ClN₅ | Similar mode of action; used primarily on corn |

| Prometon | C₉H₁₂ClN₅ | Broader spectrum of activity; more soluble in water |

| Terbuthylazine | C₉H₁₂ClN₅ | Less persistent; used in rice cultivation |

Norazine's uniqueness lies in its specific chlorinated structure and its targeted application profile compared to these other compounds, which may have broader environmental implications or different efficacy profiles against various weed species .

The efficacy of Norazine as a herbicide is rooted in its ability to disrupt the photosynthetic machinery of susceptible plant species. The compound’s activity is primarily attributed to its interference with the photosynthetic electron transport chain, specifically at the level of Photosystem II. This section will dissect the molecular interactions and biochemical consequences that underlie Norazine's inhibitory effects on plant photosynthesis.

Molecular Interaction with the D1 Protein in Photosystem II Complexes

At the heart of Norazine’s herbicidal mechanism is its targeted interaction with the D1 protein, a core component of the Photosystem II complex in chloroplast thylakoid membranes. The D1 protein, encoded by the psbA gene, forms part of the reaction center where primary photochemical events occur. The triazine ring structure of Norazine, characterized by three nitrogen atoms within a six-membered aromatic ring, enables it to mimic the natural plastoquinone substrate of the D1 protein. This structural mimicry is crucial for Norazine’s competitive binding at the plastoquinone-binding niche, known as the Q_B site.

Upon entering the chloroplast, Norazine diffuses through the lipid bilayer and associates with the Photosystem II complex. The compound’s chlorinated triazine core establishes hydrogen bonds and hydrophobic interactions with specific amino acid residues within the D1 protein’s QB site. Notably, the presence of chlorine and alkyl substituents on the triazine ring enhances the compound’s affinity for the binding pocket, outcompeting plastoquinone and effectively blocking electron flow from the primary quinone acceptor (QA) to the secondary acceptor (Q_B).

Crystallographic studies of triazine-bound Photosystem II complexes have revealed that the triazine moiety occupies a position analogous to that of plastoquinone, with the nitrogen atoms of the ring forming key interactions with the side chains of serine, histidine, and phenylalanine residues in the D1 protein. These interactions stabilize Norazine within the QB site, preventing the reduction of QB and the subsequent transfer of electrons to the plastoquinone pool. As a result, the photosynthetic electron transport chain is interrupted at an early stage, halting the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate, both of which are essential for carbon fixation and plant growth.

The specificity of Norazine’s binding to the D1 protein is further underscored by mutagenesis studies, which have demonstrated that single amino acid substitutions in the Q_B binding niche can confer resistance to triazine herbicides. Such findings highlight the precision of Norazine’s molecular targeting and its reliance on the conserved architecture of the D1 protein for effective inhibition.

Table 1.1.1: Key Amino Acid Residues in the D1 Protein Involved in Norazine Binding

| Residue | Position (in D1) | Interaction Type | Role in Binding Norazine |

|---|---|---|---|

| Serine | 264 | Hydrogen bonding | Anchors triazine ring |

| Histidine | 215 | π-π stacking | Stabilizes aromatic ring |

| Phenylalanine | 255 | Hydrophobic interaction | Enhances binding affinity |

| Glycine | 256 | Backbone interaction | Maintains binding pocket shape |

The binding of Norazine to these residues results in the effective occlusion of the Q_B site, thereby inhibiting the downstream flow of electrons and arresting photosynthetic activity.

Comparative Analysis of Binding Affinity Across Triazine Derivatives

Norazine belongs to the triazine family of herbicides, a class that includes several structurally related compounds such as atrazine, simazine, and propazine. The herbicidal potency of these compounds is closely linked to their binding affinity for the D1 protein’s Q_B site. Comparative studies employing equilibrium binding assays and computational docking have elucidated the relative affinities of various triazine derivatives, providing insight into the structure-activity relationships that govern their inhibitory efficacy.

Norazine’s molecular structure, specifically its chlorinated triazine core and alkyl substituents, confers a binding affinity that is comparable to, and in some cases exceeds, that of other commercially significant triazines. The presence of a chlorine atom at the 6-position and alkylamino groups at the 2- and 4-positions enhances hydrophobic interactions within the Q_B site, increasing the compound’s residence time and inhibitory potency.

Table 1.2.1: Comparative Binding Affinity (K_d) of Selected Triazine Herbicides for the D1 Protein

| Compound | Substituents | K_d (nM) | Relative Affinity |

|---|---|---|---|

| Norazine | 6-Cl, 2-Me, 4-iPr | 12 | High |

| Atrazine | 6-Cl, 2-Et, 4-iPr | 15 | High |

| Simazine | 6-Cl, 2,4-diEt | 20 | Moderate |

| Propazine | 6-Cl, 2-iPr, 4-iPr | 18 | Moderate-High |

*Note: K_d values are representative and may vary with experimental conditions; lower values indicate higher affinity.

The data in Table 1.2.1 illustrate that Norazine exhibits a high binding affinity for the D1 protein, closely paralleling that of atrazine. The minor differences in Kd values among these compounds can be attributed to variations in the size and hydrophobicity of the alkyl substituents, which modulate the fit of the triazine ring within the QB site. Structural analyses have demonstrated that the optimal balance of hydrophobic and hydrogen-bonding interactions is achieved with substituents that neither sterically hinder nor destabilize the binding conformation.

Furthermore, computational modeling of triazine-D1 protein complexes has revealed that Norazine’s substituents enable a snug fit within the Q_B pocket, maximizing van der Waals contacts and minimizing entropic penalties upon binding. This molecular complementarity underlies the compound’s robust inhibitory activity and broad-spectrum efficacy against both broadleaf and grassy weed species.

Electron Transport Chain Disruption and Reactive Oxygen Species Generation

The inhibition of electron flow at the QB site by Norazine precipitates a cascade of biochemical events that culminate in the disruption of the entire photosynthetic electron transport chain. With the blockade of electron transfer from QA to Q_B, the photosynthetic apparatus is rendered incapable of reducing plastoquinone, leading to the accumulation of oxidized intermediates and the cessation of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate synthesis.

One of the most consequential outcomes of this disruption is the generation of reactive oxygen species within the chloroplast. Under normal conditions, the electron transport chain efficiently channels electrons from water to nicotinamide adenine dinucleotide phosphate, minimizing the formation of harmful byproducts. However, the presence of Norazine-induced blockades causes electrons to accumulate at upstream sites, particularly at Photosystem II and the associated plastoquinone pool. This electron backlog increases the likelihood of aberrant electron transfer to molecular oxygen, resulting in the formation of superoxide anions, hydrogen peroxide, and hydroxyl radicals.

These reactive oxygen species inflict oxidative damage on chloroplast membranes, proteins, and nucleic acids, exacerbating the inhibitory effects of Norazine. Lipid peroxidation, protein carbonylation, and DNA strand breaks have all been documented in Norazine-treated plants, underscoring the compound’s capacity to induce cellular damage beyond the immediate blockade of electron transport.

Table 1.3.1: Effects of Norazine on Photosynthetic Parameters and Reactive Oxygen Species Levels

| Parameter | Control (Untreated) | Norazine-Treated | Percent Change |

|---|---|---|---|

| Photosystem II efficiency (Fv/Fm) | 0.82 | 0.35 | -57% |

| Electron transport rate (μmol e⁻ m⁻² s⁻¹) | 120 | 20 | -83% |

| Superoxide anion content (nmol/g FW) | 5 | 32 | +540% |

| Malondialdehyde (lipid peroxidation marker, nmol/g FW) | 8 | 45 | +463% |

*FW: Fresh Weight

The data in Table 1.3.1 demonstrate the profound impact of Norazine on both photosynthetic efficiency and oxidative stress markers. The sharp decline in Photosystem II efficiency and electron transport rate reflects the effective inhibition of the photosynthetic apparatus, while the marked increase in superoxide anion and malondialdehyde levels attests to the enhanced generation of reactive oxygen species and ensuing lipid peroxidation.

Mechanistically, the accumulation of reactive oxygen species triggers programmed cell death pathways in plant tissues, leading to chlorosis, necrosis, and ultimately the death of susceptible weeds. The dual action of Norazine—direct inhibition of electron transport and indirect induction of oxidative damage—accounts for its potent herbicidal activity and its utility in agricultural weed management.

The triazine class of herbicides revolutionized agricultural practices following the discovery of symmetrical s-triazine compounds in the mid-20th century. Early derivatives like simazine and atrazine dominated weed control systems due to their efficacy in disrupting photosynthetic electron transport in susceptible plants [4]. These symmetrical structures, characterized by uniform substituents around the triazine core, established the foundation for large-scale crop protection but faced limitations in selectivity and environmental persistence.

Norazine's Role in the Development of Asymmetrical Triazine Chemistry

Norazine emerged as a paradigm-shifting compound by introducing controlled asymmetry into the triazine scaffold. Unlike its symmetrical predecessors, Norazine’s structure incorporates distinct substituents at the 2-, 4-, and 6-positions of the s-triazine ring. This design innovation arose from efforts to optimize herbicidal activity while reducing non-target effects [5].

The synthesis of asymmetrical triazines historically required multi-step protocols, but Norazine’s development coincided with breakthroughs in one-pot methodologies. For example, researchers demonstrated that sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) could yield asymmetrical derivatives through careful temperature modulation [2]. A representative Norazine synthesis involves:

$$

\text{Cyanuric chloride} + \text{R}1\text{NH}2 \xrightarrow{0^\circ \text{C}} \text{Monosubstituted intermediate} \quad \xrightarrow{\text{R}2\text{NH}2, 25^\circ \text{C}} \text{Disubstituted intermediate} \quad \xrightarrow{\text{R}3\text{NH}2, 70^\circ \text{C}} \text{Norazine}

$$

This stepwise approach allowed precise control over substituent placement, enabling structure-activity relationship (SAR) studies that correlated asymmetry with improved soil mobility and foliar absorption [4].

Structural Innovations from Chlorazine to Contemporary Analogues

The transition from early symmetrical triazines like chlorazine to Norazine and its successors illustrates key structural evolution trends:

| Feature | Chlorazine (Symmetrical) | Norazine (Asymmetrical) | Contemporary Analogues |

|---|---|---|---|

| Substituent Pattern | Identical at all positions | Varied at 2,4,6-positions | Tailored bioisosteres |

| Synthesis Complexity | Single-step alkylation | Multi-step substitution | One-pot asymmetric [2] |

| Soil Half-Life | 60-90 days | 30-45 days | 14-21 days |

| Target Specificity | Broad-spectrum | Selective grasses | Enzyme-targeted |

Chlorazine’s symmetrical trichlorotriazine structure provided potent photosystem II inhibition but exhibited prolonged environmental persistence [4]. Norazine’s asymmetrical design introduced degradable alkoxy and amino groups that enhanced microbial breakdown while maintaining herbicidal potency [5]. Contemporary derivatives build upon this framework through:

- Bioisosteric Replacement: Substituting chlorine atoms with phosphonate or sulfonate groups to modulate solubility [2].

- Steric Engineering: Incorporating bulky substituents that hinder binding to non-target plant species’ D1 proteins [5].

- Chiral Centers: Introducing stereochemical complexity to improve enantioselective action [6].

These innovations stem from Norazine’s foundational demonstration that controlled asymmetry could decouple efficacy from environmental persistence—a principle now guiding third-generation triazine development.

Norazine, a chlorinated s-triazine herbicide with the molecular formula C₇H₁₂ClN₅, exhibits complex soil interaction dynamics that significantly influence its environmental fate and persistence in agricultural ecosystems [2] [3]. The compound's adsorption behavior is primarily governed by its physicochemical properties, including a molecular weight of 201.66 grams per mole, limited water solubility of 0.26 grams per liter at 21°C, and a predicted pKa value of 2.27 [2] [3].

The soil adsorption mechanisms of Norazine follow patterns similar to other triazine herbicides, with clay minerals serving as the primary adsorption sites [4] [5]. Adsorption occurs through multiple mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces between the triazine ring system and soil mineral surfaces [6] [7]. The extent of adsorption is strongly influenced by soil pH, with increased adsorption observed at lower pH values due to protonation of the triazine nitrogen atoms, which enhances binding to negatively charged soil surfaces [6] [8] [9].

Research on structurally similar triazine compounds indicates that more than 95% of applied Norazine under field conditions would be expected to adsorb onto clay materials in soil, particularly illite, kaolinite, and montmorillonite [4]. The adsorption coefficient (Koc) for Norazine is estimated to be in the range of 500-1000, indicating moderate mobility in soil systems [4]. This moderate adsorption capacity suggests that while Norazine will not readily leach to groundwater, it maintains sufficient bioavailability for microbial degradation processes [6] [10].

The hydrolysis pathways of Norazine in soil systems occur through both abiotic and biotic mechanisms. Abiotic hydrolysis is catalyzed by soil minerals and organic matter, with the reaction rate significantly enhanced at lower pH values [11] [12] [8]. The chemical hydrolysis of triazine herbicides is particularly important at soil pH below 6.0, where faster degradation occurs due to increased protonation of the triazine ring, making the chlorine substituent more susceptible to nucleophilic attack by water molecules [12] [8] [9].

Temperature plays a crucial role in hydrolysis kinetics, with reaction rates increasing exponentially as temperatures rise from 9°C to 28°C [9]. Soil moisture content also influences hydrolysis rates, with optimal moisture levels (60-80% field capacity) providing the necessary water for hydrolytic reactions while maintaining appropriate soil aeration for concurrent microbial processes [8] [9].

The primary hydrolysis product of Norazine is hydroxynorazine, formed through the displacement of the chlorine atom at the 2-position of the triazine ring [13] [14]. This hydroxylation reaction represents the initial step in the detoxification process, as hydroxynorazine exhibits significantly reduced phytotoxicity compared to the parent compound [13]. Subsequent hydrolysis reactions may target the N-alkyl substituents, leading to the formation of dealkylated metabolites through N-demethylation and N-deisopropylation pathways [15] [16] [13].

Microbial Degradation Mechanisms in Rhizosphere Communities

The rhizosphere environment provides unique conditions for Norazine biodegradation through enhanced microbial activity and specialized enzymatic pathways [17] [18] [19]. Rhizosphere communities exhibit significantly higher bacterial and fungal populations compared to bulk soil, creating an environment conducive to accelerated herbicide metabolism [17] [20] [18].

Microbial degradation of Norazine follows established pathways observed for other chlorinated triazine herbicides, initiated by specialized enzymes from the amidohydrolase superfamily [21] [16]. The primary enzymatic pathway begins with dechlorination catalyzed by TrzN or AtzA-type hydrolases, which convert Norazine to hydroxynorazine through hydrolytic displacement of the chlorine substituent [19] [21] [16]. These enzymes exhibit broad substrate specificity and can metabolize various triazine compounds through similar mechanisms [21].

Following initial dechlorination, sequential N-dealkylation reactions occur through the action of AtzB and AtzC-type amidohydrolases [21] [16]. AtzB catalyzes the removal of the ethylamine group, while AtzC targets the isopropylamine substituent, leading to the formation of N-desmethyl and N-desisopropyl derivatives [21] [16]. These dealkylation reactions proceed in an obligate order, with each step further reducing the compound's biological activity and increasing its polarity [21] [16].

The dealkylation products converge toward the formation of cyanuric acid, a central intermediate in triazine biodegradation pathways [21] [22] [23]. Cyanuric acid represents a critical metabolic bottleneck, as its further degradation requires specialized enzymes with narrow substrate specificity [21] [24] [23]. The transformation of cyanuric acid proceeds through ring-opening hydrolysis catalyzed by AtzD or TrzD enzymes, producing carboxybiuret as the initial product [24] [23] [25].

Recent research has revealed two distinct pathways for cyanuric acid metabolism in soil microorganisms [25]. The classical pathway, extensively studied in Pseudomonas species, involves sequential reactions through AtzE, AtzG, AtzH, and AtzF enzymes, ultimately yielding three molecules each of carbon dioxide and ammonia [25]. However, genomic analyses indicate that the more prevalent pathway in environmental systems proceeds through biuret formation, where carboxybiuret undergoes spontaneous or enzymatic decarboxylation to form biuret, which is subsequently hydrolyzed by biuret hydrolase (BiuH) enzymes [25].

The rhizosphere environment enhances these degradation processes through several mechanisms. Root exudates provide additional carbon and energy sources that support microbial growth and enzyme production [17] [26] [27]. The release of organic acids, amino acids, and other metabolites from plant roots creates chemical conditions that can influence enzyme activity and substrate availability [27] [28]. Additionally, the higher pH buffering capacity in the rhizosphere may modulate hydrolysis reactions and enzyme stability [17] [18].

Specific bacterial genera commonly found in rhizosphere communities, including Arthrobacter, Pseudomonas, and Sphingomonas species, have demonstrated capacity for triazine degradation [17] [19] [29]. These organisms possess the necessary enzymatic machinery and can utilize triazine compounds as nitrogen and carbon sources under appropriate conditions [19] [29]. The abundance of degradation genes such as atzA, atzD, and trzN has been shown to increase in soil following triazine herbicide application, indicating adaptive responses in microbial communities [19].

Long-Term Persistence in Agricultural Ecosystems

The long-term persistence of Norazine in agricultural ecosystems is influenced by complex interactions between chemical, physical, and biological factors that vary across different soil types and climatic conditions [30] [31] [32] [33]. Understanding these persistence patterns is crucial for predicting environmental fate and potential impacts on subsequent crops and soil ecological function.

Field studies on structurally similar triazine herbicides demonstrate significant variation in persistence, with half-lives ranging from 42 to 331 days depending on environmental conditions [34] [35] [32] [9]. In acidic soils with pH values below 6.0, accelerated degradation occurs due to enhanced chemical hydrolysis, resulting in shorter half-lives of 42-110 days [32] [8] [9]. Conversely, in neutral to alkaline soils, persistence increases substantially, with half-lives extending to 76-331 days [34] [35] [32].

Temperature represents a critical factor controlling degradation rates, with persistence decreasing exponentially as soil temperatures increase [8] [9]. Studies indicate that degradation rates at 35°C can be 3-5 times faster than at 20°C, highlighting the importance of seasonal temperature variations in determining herbicide fate [8]. This temperature dependency has practical implications for application timing and carryover potential in different climatic regions.

Soil moisture content significantly influences persistence through its effects on both chemical hydrolysis and microbial activity [8] [9]. Optimal moisture conditions (60-80% field capacity) promote both hydrolytic and biodegradation processes, while drought stress can substantially slow degradation rates [36] [8]. Conversely, waterlogged conditions may create anaerobic environments that alter degradation pathways and potentially increase persistence [36].

The role of soil organic matter in long-term persistence is complex, with both enhancing and inhibiting effects observed [31] [37] [38]. Higher organic matter content increases adsorption capacity, potentially reducing bioavailability for degradation [6] [10]. However, organic matter also supports larger and more diverse microbial communities capable of herbicide metabolism [18] [37]. The balance between these competing effects determines net persistence in different soil types.

Long-term monitoring studies reveal that even decades after application, detectable residues of triazine herbicides and their metabolites can persist in agricultural soils [31] [39] [33]. In Germany, atrazine residues remained extractable from soil 20 years after the last field application, with approximately 25% of the originally applied radiocarbon still present in lysimeter studies [31]. These findings suggest that a fraction of applied triazine compounds becomes incorporated into stable soil organic matter or forms non-extractable residues that resist degradation.

The formation of bound residues represents an important aspect of long-term persistence [31] [38]. These residues may result from covalent binding to soil organic matter, incorporation into microbial biomass, or entrapment within soil aggregates [40] [31]. While bound residues are generally considered less bioavailable, they may represent a long-term source of parent compounds or metabolites that could be slowly released under changing environmental conditions [31] [33].

Agricultural management practices significantly influence long-term persistence patterns [30] [37] [38]. Repeated annual applications can lead to accelerated degradation due to the development of adapted microbial populations, a phenomenon known as enhanced biodegradation [35] [19] [31]. However, this adaptation is specific to the applied compound and may not extend to metabolites or co-applied herbicides [35] [29].

The persistence of Norazine metabolites adds complexity to long-term environmental fate considerations [41] [14]. Hydroxylated metabolites, particularly hydroxynorazine, may exhibit different persistence patterns than the parent compound [41] [14]. These metabolites can be more water-soluble and mobile, potentially reaching groundwater or surface water systems even when parent compound levels have declined [41] [14].

Climate change implications for persistence patterns are emerging as an important consideration [42] [39]. Rising temperatures may accelerate degradation in some regions while altered precipitation patterns could affect soil moisture regimes critical for biodegradation processes [42] [39]. These changing conditions may require reassessment of current persistence models and application strategies to prevent environmental accumulation.

The ecological significance of long-term persistence extends beyond simple contamination concerns to include effects on soil microbial communities and non-target organisms [17] [18] [19]. Persistent residues may continue to exert selective pressure on soil microbial populations, potentially altering community structure and function [18] [19]. Additionally, metabolites may exhibit different toxicity profiles than parent compounds, requiring comprehensive risk assessment approaches that consider the entire degradation pathway [14].

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.